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Calcium caseinate - 9005-43-0

Calcium caseinate

Catalog Number: EVT-13532688
CAS Number: 9005-43-0
Molecular Formula: Y43
Molecular Weight: 3822.951 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Calcium caseinate is a milk protein derived from casein, which constitutes a significant portion of the protein found in cow's milk. It is primarily produced from skim milk or low-fat milk and is characterized by a bland flavor profile. Calcium caseinate is notable for its high protein content, typically around 90%, with minimal fat (approximately 1%) and lactose (about 0.1%) content. This compound is used extensively in various food products due to its emulsifying and stabilizing properties, making it ideal for applications in meal preparation and dietary supplements .

Source

Calcium caseinate is sourced from casein, a family of phosphoproteins that are present in mammalian milk, accounting for about 80% of the proteins in cow's milk. The extraction process involves altering the pH of milk to precipitate casein, followed by treatment with calcium hydroxide or other soluble calcium salts to form calcium caseinate .

Classification

Calcium caseinate belongs to a broader class of compounds known as caseinates, which are categorized based on the cation used during their formation. Other types include sodium caseinate and potassium caseinate. The classification is significant as it influences the solubility and functional properties of the resulting protein .

Synthesis Analysis

Methods

The synthesis of calcium caseinate typically involves the following steps:

  1. Precipitation: Casein is precipitated from milk by adjusting the pH to neutral or slightly acidic conditions, causing it to become insoluble.
  2. Reaction with Calcium Hydroxide: The precipitated casein is then treated with calcium hydroxide or other soluble calcium salts at controlled temperatures (generally around 60°C) and pH levels between 6 and 7.5. This reaction facilitates the formation of calcium caseinate through an addition reaction .
  3. Drying: The resulting product is then dried to obtain a powder form, which can be easily incorporated into food products or supplements .

Technical Details

The production process can vary slightly depending on the specific formulation and desired properties of the final product. For instance, variations in temperature, pH, and solid-liquid ratios can influence yield and solubility characteristics .

Molecular Structure Analysis

Structure

Calcium caseinate consists of several casein molecules (αS1-, αS2-, β-, and κ-caseins) that are associated through hydrophobic interactions, hydrogen bonding, and electrostatic interactions, stabilized by calcium ions. The average diameter of casein micelles is approximately 150 nm, with a complex structure that includes a high water content associated with the protein matrix .

Data

  • Molecular Formula: Not explicitly defined due to its complex nature as a protein salt.
  • Molecular Weight: Variable; typically not specified as it depends on the specific composition of the caseins involved.
Chemical Reactions Analysis

Reactions

Calcium caseinate can undergo various chemical reactions depending on environmental conditions such as pH and temperature:

  1. Precipitation Reactions: Calcium ions can precipitate casein from solution when introduced to milk at certain pH levels.
  2. Solubilization: In the presence of sodium chloride or citrate, calcium caseinate can dissolve again after precipitation, indicating its reversible nature under specific ionic conditions .
  3. Hydrolysis: Under extreme conditions (e.g., high temperatures), calcium caseinate may hydrolyze into smaller peptides and amino acids.

Technical Details

The stability of calcium caseinate is influenced by factors such as ionic strength and pH levels, which affect its solubility and interaction with other compounds in food systems .

Mechanism of Action

Process

Calcium caseinate functions primarily as a protein source in various applications due to its slow digestion rate compared to other proteins like whey. This slow release of amino acids helps maintain muscle protein synthesis over extended periods, making it particularly beneficial for athletes and bodybuilders .

Data

  • Amino Acid Profile: Calcium caseinate contains essential amino acids including high levels of glutamine, which supports muscle recovery.
  • Digestion Rate: It has been shown to provide sustained amino acid release over several hours post-consumption.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to light yellow granular or powder form.
  • Taste: Odorless or slightly aromatic.
  • Solubility: Semi-soluble in water; more soluble than acid casein but less so than sodium caseinate.

Chemical Properties

  • pH Stability: Generally stable at pH levels above 5.7.
  • Thermal Stability: Can withstand temperatures up to 140°C (284°F), though it begins to degrade at lower temperatures compared to other types of caseinates .
Applications

Calcium caseinate finds extensive use across various industries:

  • Food Industry: Used as an emulsifier and stabilizer in products like instant soups, creamers, and imitation cheeses due to its ability to improve texture and shelf life.
  • Nutritional Supplements: Commonly utilized in protein powders aimed at athletes for muscle recovery due to its slow-digesting nature.
  • Dietary Products: Employed in formulations where sodium restriction is necessary, providing a low-sodium alternative to sodium caseinate .
Synthesis and Manufacturing Methodologies of Calcium Caseinate

Alkaline Neutralization Techniques for Casein Derivatization

Calcium caseinate production begins with acid casein precipitation from skim milk using hydrochloric acid or lactic acid at pH 4.6 (isoelectric point). The curd is washed to remove impurities and solubilized through alkaline neutralization. Food-grade calcium hydroxide (Ca(OH)₂) or calcium oxide (CaO) suspensions (5-10% w/v) are added incrementally under controlled stirring to achieve pH 6.7–7.0. This process replaces hydrogen ions with calcium ions, forming soluble calcium caseinate complexes. The reaction must maintain temperatures below 50°C to prevent protein denaturation. The resultant viscous slurry is sterilized at 72–75°C for 15–20 seconds before drying, ensuring microbial stability without functional degradation [1] [4].

Table 1: Key Process Parameters in Alkaline Neutralization

ParameterOptimal RangeImpact on Product
Neutralization pH6.7–7.0Maximizes solubility & colloidal stability
Calcium hydroxide concentration5–10% (w/v)Precludes localized over-alkalization
Temperature control<50°CPrevents thermal denaturation
Sterilization conditions72–75°C, 15–20sEnsures microbial safety

Comparative Analysis of Calcium vs. Sodium Caseinate Production Protocols

Calcium caseinate production diverges significantly from sodium caseinate in alkali selection, solubility behavior, and functional properties. Sodium caseinate uses NaOH, Na₂CO₃, or NaHCO₃, yielding clear, viscous solutions due to electrostatic repulsion of anionic caseinates. In contrast, calcium caseinate forms opaque, milky colloidal dispersions resembling milk, as divalent Ca²⁺ ions bridge phosphoserine residues (≈7.5% of casein sequences), creating larger aggregates (100–300 nm). Mineral analysis shows calcium caseinate contains 1.0–1.5% calcium (versus <0.1% in sodium caseinate), directly influencing viscosity and heat stability. Sodium caseinate solutions exhibit pseudoplastic flow, whereas calcium caseinate dispersions display Newtonian behavior at concentrations <10% but turn viscoelastic above 50 g/L, particularly below 50°C [3] [8].

Table 2: Calcium vs. Sodium Caseinate Functional Properties

PropertyCalcium CaseinateSodium Caseinate
SolubilityColloidal dispersionTransparent solution
Particle size100–300 nm20–50 nm
Viscosity (10% sol.)Low, NewtonianHigh, pseudoplastic
Heat stabilityStable to 50°C; gels aboveStable to 140°C
Calcium content1.0–1.5%<0.1%

Impact of Spray-Drying vs. Roller-Drying on Functional Properties

Drying methodologies critically determine calcium caseinate functionality. Spray-drying employs inlet temperatures of 140–180°C, atomizing liquid feed into droplets that undergo rapid dehydration (<2 s residence time). This yields spherical, hollow particles with 5–8% moisture, high free-flow density (0.35–0.45 g/cm³), and enhanced solubility. However, excessive temperatures (>180°C) cause particle rupture, increasing free fat content (up to 15%) and reducing solubility by 20–30% due to protein aggregation [9]. Roller-drying uses steam-heated drums (120–150°C) creating flakes with higher moisture (8–10%) and dense, irregular structures. Roller-dried calcium caseinate exhibits superior heat resistance (no degradation at 180°C) and forms fibrous, anisotropic gels under shear, making it ideal for meat analogues and processed cheese. Conversely, spray-dried variants excel in instant beverages and powdered soups due to rapid dispersibility [6] [8].

Optimization of Mineral-Protein Ratios for Targeted Applications

Calcium content directly modulates caseinate functionality. Standard calcium caseinate contains ≈12 mg Ca/g protein, but targeted reduction enhances specific properties. Carbon dioxide (CO₂) injection during microfiltration/ultrafiltration reduces calcium by 30% via solubilizing colloidal calcium phosphate (CCP). This increases caseinate solubility from 70% to >92% and heat stability (no coagulation at 90°C for 30 min) by weakening micellar aggregation forces. Conversely, elevating calcium to 30 mg/g protein (using CaCl₂ fortification) creates caseinate gels mimicking gluten’s rheology. These gels show storage moduli (G′) >500 Pa at 30°C, suiting bakery applications for celiac patients. Optimization requires maintaining Ca:protein ratios between 10–30 mg/g, as excess calcium induces precipitation, while insufficient levels impair gelation [5] [6].

Table 3: Application-Specific Mineral-Protein Ratios

ApplicationOptimal Ca:ProteinFunctional Outcome
Nutritional beverages10 mg/gHigh solubility (>90%) & heat stability
Gluten-free bakery30 mg/gElastic gel formation (G′ >500 Pa)
Processed cheese15–20 mg/gBalanced emulsification & melt resistance
Meat analogues25 mg/gFibrous, anisotropic texture

Listed Compounds

  • Calcium caseinate
  • Acid casein
  • Calcium hydroxide (Ca(OH)₂)
  • Calcium oxide (CaO)
  • Hydrochloric acid (HCl)
  • Sodium hydroxide (NaOH)
  • Carbon dioxide (CO₂)
  • Colloidal calcium phosphate (CCP)

Properties

CAS Number

9005-43-0

Product Name

Calcium caseinate

IUPAC Name

yttrium

Molecular Formula

Y43

Molecular Weight

3822.951 g/mol

InChI

InChI=1S/43Y

InChI Key

XHNWPXNQNBLSAW-UHFFFAOYSA-N

Canonical SMILES

[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y]

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